Setastine

Vue d'ensemble

Description

La sétastine est un composé chimique connu pour ses propriétés antihistaminiques. Elle est principalement utilisée pour traiter les allergies et la rhinite. Le composé est un antagoniste hautement sélectif du récepteur H1, ce qui signifie qu'il bloque l'action de l'histamine, une substance dans l'organisme qui provoque des symptômes allergiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La sétastine peut être synthétisée par une série de réactions chimiques impliquant les étapes suivantes :

Formation de l'intermédiaire : La synthèse commence par la réaction du chlorure de 4-chlorobenzyl avec le phénylacétonitrile en présence d'une base pour former un composé intermédiaire.

Cyclisation : L'intermédiaire subit une cyclisation avec l'hexahydroazépine pour former la structure de base de la sétastine.

Modification finale :

Méthodes de production industrielle : La production industrielle de sétastine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction telles que la température, la pression et l'utilisation de catalyseurs pour assurer un rendement élevé et une pureté élevée du produit final .

Types de réactions :

Réduction : Les réactions de réduction peuvent être utilisées pour éliminer des atomes d'oxygène ou ajouter des atomes d'hydrogène à la molécule.

Substitution : La sétastine peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions telles que des milieux acides ou basiques.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut donner des dérivés désoxygénés .

4. Applications de la recherche scientifique

La sétastine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur H1.

Biologie : Investigué pour ses effets sur les processus cellulaires et les voies liées à l'histamine.

Médecine : Utilisé dans la recherche clinique pour développer de nouveaux médicaments antihistaminiques avec des profils d'efficacité et de sécurité améliorés.

Industrie : Employé dans la formulation de produits pharmaceutiques pour le traitement des affections allergiques.

5. Mécanisme d'action

La sétastine exerce ses effets en se liant sélectivement au récepteur H1 et en le bloquant. Cela empêche l'histamine de se lier au récepteur et de déclencher des symptômes allergiques. Les cibles moléculaires de la sétastine comprennent les récepteurs H1 situés sur diverses cellules telles que les mastocytes et les basophiles. Les voies impliquées comprennent l'inhibition des cascades de signalisation induites par l'histamine qui conduisent à l'inflammation et à d'autres réponses allergiques .

Composés similaires :

Clémastine : Un autre antagoniste du récepteur H1 avec des propriétés antihistaminiques similaires.

Diphenhydramine : Un antihistaminique largement utilisé qui agit également sur les récepteurs H1 mais a des effets sédatifs plus importants.

Comparaison :

Sélectivité : La sétastine est plus sélective pour les récepteurs H1 par rapport à la diphenhydramine, ce qui entraîne moins d'effets secondaires.

Sédation : La sétastine pénètre mal la barrière hémato-encéphalique, ce qui la rend moins sédative par rapport à la diphenhydramine.

Applications De Recherche Scientifique

Pharmacological Applications

Mechanism of Action

Setastine acts as a selective antagonist for the histamine H1 receptor. By blocking this receptor, it mitigates the physiological effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for allergic symptoms like sneezing and itching .

Clinical Uses

this compound is primarily employed in treating allergic rhinitis and urticaria. Its efficacy in these conditions has been documented in various clinical studies. For example, a study involving 200 patients with chronic urticaria demonstrated that this compound effectively reduced symptoms when administered alongside other treatments .

Long-lasting Effects

The compound exhibits a long-lasting antihistamine effect, lasting up to 16 hours, which is advantageous for patient compliance and management of allergy symptoms .

Scientific Research Applications

This compound's unique properties make it a valuable model compound in several research domains:

- Chemistry : this compound is frequently used as a model compound in studies focused on antihistamine synthesis and reaction mechanisms. Its structural characteristics allow researchers to explore modifications that may enhance efficacy or reduce side effects.

- Biology : Research has investigated this compound's effects on histamine receptors and its potential anti-inflammatory properties. Studies have shown that it can inhibit anaphylactic shock in animal models, highlighting its utility in immunological research .

- Pharmacokinetics : The pharmacokinetic profile of this compound shows poor penetration across the blood-brain barrier compared to first-generation antihistamines. This property contributes to its lower sedative effects, making it a focus for developing non-sedating antihistamines .

Case Studies

Several case studies have highlighted the clinical effectiveness of this compound:

-

Chronic Urticaria Treatment :

A clinical trial involving 200 patients compared the efficacy of acupoint injection with autoblood against standard treatment with this compound. The acupoint group showed a higher cure rate (66%) compared to the medicine group (0%), indicating that while this compound is effective, alternative therapies may provide superior outcomes in specific contexts . -

Animal Model Studies :

In animal studies, this compound has been shown to significantly inhibit anaphylactic shock induced by sensitization with horse serum in guinea pigs. This underscores its potential role in research aimed at understanding allergic reactions and developing new therapeutic strategies .

Mécanisme D'action

Setastine exerts its effects by selectively binding to and blocking the H1 receptor. This prevents histamine from binding to the receptor and triggering allergic symptoms. The molecular targets of this compound include the H1 receptors located on various cells such as mast cells and basophils. The pathways involved include the inhibition of histamine-induced signaling cascades that lead to inflammation and other allergic responses .

Comparaison Avec Des Composés Similaires

Clemastine: Another H1 receptor antagonist with similar antihistamine properties.

Diphenhydramine: A widely used antihistamine that also acts on H1 receptors but has more sedative effects.

Comparison:

Selectivity: Setastine is more selective for H1 receptors compared to diphenhydramine, resulting in fewer side effects.

Sedation: this compound penetrates the blood-brain barrier poorly, making it less sedating compared to diphenhydramine.

Activité Biologique

Setastine, also known by its trade name Loderix, is a potent antihistamine primarily used for the treatment of allergic conditions such as rhinitis. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

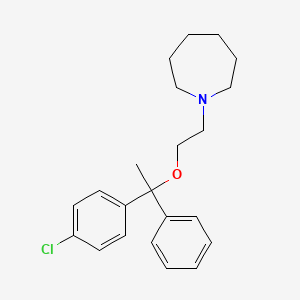

Chemical Profile

- IUPAC Name : N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride

- CAS Number : 64294-95-7

- Molecular Formula : C22H28ClNO

- Molar Mass : 357.92 g/mol

Pharmacodynamics

This compound functions as a selective antagonist of the histamine H1 receptor. Unlike many antihistamines, it does not exhibit anticholinergic, antiadrenergic, or antiserotonergic effects, making it a unique option in the treatment of allergies. Its mechanism involves blocking the binding of histamine to H1 receptors located in various tissues, including smooth muscle and endothelial cells, which mitigates allergic responses such as inflammation and increased vascular permeability .

Pharmacokinetics

This compound exhibits a long-lasting antihistaminic effect, with efficacy lasting up to 16 hours post-administration. Its oral bioavailability is significant, and it poorly penetrates the blood-brain barrier, resulting in minimal sedative effects compared to other antihistamines like diphenhydramine .

Antihistamine Efficacy

This compound has shown comparable antihistamine activity to clemastine fumarate in various animal models:

| Assay Type | This compound | Clemastine Fumarate |

|---|---|---|

| Histamine-induced lethality | Effective | Effective |

| Bronchospasm in guinea pigs | Effective | Effective |

| Plasma extravasation in rats | Effective | Effective |

| Contractile action in isolated ileum | Effective | Effective |

| Inhibition of anaphylactic shock | Effective | Effective |

These findings suggest that this compound is a highly effective H1 antagonist with a favorable safety profile .

Case Studies and Clinical Findings

- Comparative Study : A clinical examination compared the efficacy of this compound against other antihistamines. Results indicated that patients receiving this compound experienced significant relief from allergy symptoms with fewer side effects related to sedation .

- Pre-clinical Research : In pre-clinical studies involving guinea pigs sensitized to allergens, this compound effectively inhibited anaphylactic shock responses, demonstrating its potential utility in acute allergic reactions .

- Long-term Use Evaluation : A study evaluated long-term administration of this compound in patients with chronic allergic conditions. The findings suggested sustained efficacy and safety over extended periods without significant adverse effects on cardiovascular health .

Propriétés

IUPAC Name |

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSPHZOBAOWFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867067 | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64294-95-7 | |

| Record name | Setastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064294957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G3OCF528J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.